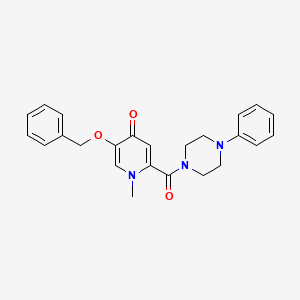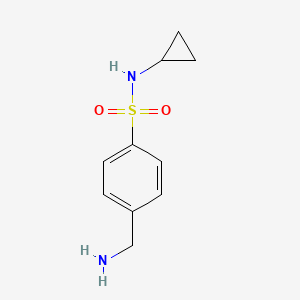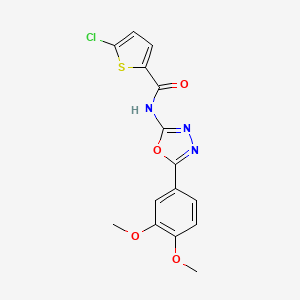![molecular formula C15H21N7O2 B2461221 (4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1058239-42-1](/img/structure/B2461221.png)
(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a tetrahydrofuran ring . The triazolopyrimidine ring is a heterocyclic compound that has been used in various areas of drug design due to its versatility .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been reported in several studies . A common strategy involves the scaffold replacement/ring cleavage strategy . The choice of substituents can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The triazolopyrimidine ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring can also serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidine derivatives are diverse and depend on the specific substituents present in the molecule. The triazolopyrimidine ring has been described as a versatile scaffold with applications beyond isosteric replacement strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be influenced by the choice of substituents. For example, replacement of the purine ring with the triazolopyrimidine ring can significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound, as part of the 1,2,3-triazole-fused pyrazines and pyridazines, has shown potential in medicinal chemistry . For example, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
Fluorescent Probes
The 1,2,3-triazole-fused pyrazines and pyridazines have been used as fluorescent probes . This makes them useful in various fields of research, including biochemistry and molecular biology.
Structural Units of Polymers
These compounds have been incorporated into polymers for use in solar cells . This suggests that they could have applications in the field of renewable energy and material science .
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles have been used in organic synthesis . This means they could be used in the production of a wide range of organic compounds.
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . This involves the study of entities of greater complexity than individual molecules, which could lead to the development of new materials and technologies.
Bioconjugation
1,2,3-Triazoles have been used in bioconjugation . This is a chemical strategy that forms a stable covalent link between two molecules, usually a protein and a labeling reagent.
Chemical Biology
1,2,3-Triazoles have found applications in chemical biology . This interdisciplinary science that combines the methodology and knowledge of biology and chemistry could benefit from the unique properties of 1,2,3-triazoles.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various types of cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through a mechanism that involves the compound binding to the EGFR, thereby preventing the receptor from activating its downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it impacts the cell proliferation and survival pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are often well distributed throughout the body .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells where EGFR is overexpressed . This leads to a reduction in tumor size and potentially to the elimination of the cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Safety and Hazards
Direcciones Futuras
The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a focus of research. Future directions could include the design of new triazolopyrimidine derivatives with improved biological activity and selectivity, as well as further exploration of their mechanisms of action .
Propiedades
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZPKXNDZXJNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCO4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2461141.png)

![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)
![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2461153.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2461156.png)
![2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)

